[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol
Description
Molecular Architecture: Pyrrolidine-Pyrazole Hybrid Scaffold
The molecular architecture of [(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol exemplifies the sophisticated design principles underlying heterocyclic hybrid compounds. The core structure consists of a five-membered pyrrolidine ring bearing two distinct substituents that create a complex three-dimensional framework. The pyrrolidine component, a saturated nitrogen-containing heterocycle, provides the fundamental scaffold upon which the functional groups are positioned with precise stereochemical control.
The pyrazole substituent at the 4-position of the pyrrolidine ring introduces aromatic character to the overall molecular structure. Pyrazole rings are known for their significant role in medicinal chemistry due to their synthetic accessibility, drug-like properties, and versatile bioisosteric replacement function. The 1-methyl substitution on the pyrazole nitrogen atom eliminates the amphoteric character typically associated with unsubstituted pyrazoles, as it abolishes the acidic character and the capacity to serve as a hydrogen bond donor. This modification fundamentally alters the electronic distribution and potential intermolecular interactions of the hybrid scaffold.
The hydroxymethyl group at the 3-position adds another layer of structural complexity and functional capability. This polar substituent introduces hydrogen bonding potential and significantly influences the overall polarity and solubility characteristics of the compound. The precise positioning of this group, dictated by the (3S,4R) stereochemistry, creates specific spatial relationships that affect both intramolecular and intermolecular interactions.
The hybrid nature of this scaffold demonstrates the integration of two pharmacologically significant heterocyclic systems. Pyrazole-containing compounds have shown extensive utility in pharmaceutical applications, with the literature highlighting the 1,3-diphenyl pyrazolyl ring as a pharmacologically attractive scaffold in different antimicrobial agents. Similarly, pyrrolidine derivatives have been extensively studied for their conformational properties and biological activities, making this hybrid system particularly noteworthy for its potential applications.
Properties
IUPAC Name |
[(3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-5-7(3-11-12)9-4-10-2-8(9)6-13/h3,5,8-10,13H,2,4,6H2,1H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBVMUXMTBDJRB-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CNCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CNC[C@H]2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation and Functionalization
A key step involves the synthesis of the pyrrolidine ring substituted at C-3 and C-4 with the desired stereochemistry. Common approaches include:
Cyclization of chiral amino alcohol precursors : Starting from L-proline derivatives or other chiral amino alcohols, ring closure is achieved by intramolecular nucleophilic substitution or reductive amination to form the pyrrolidine core with controlled stereochemistry.
Asymmetric reduction or addition reactions : For example, asymmetric hydrogenation or addition to a prochiral precursor can set the stereocenters before ring closure.
Introduction of the 1-Methyl-1H-Pyrazol-4-yl Group
The 1-methyl-1H-pyrazol-4-yl substituent is introduced via cross-coupling reactions or nucleophilic substitution:
Suzuki-Miyaura cross-coupling : A common method involves coupling a halogenated pyrrolidine intermediate (e.g., 4-bromo-pyrrolidine derivative) with a 1-methyl-1H-pyrazol-4-yl boronic acid or ester. This method provides high regio- and stereoselectivity and is well-documented in related pyrazole-pyrrolidine compounds.
Nucleophilic substitution : In some cases, the pyrazole ring is introduced by nucleophilic displacement on activated pyrrolidine intermediates.
Installation and Preservation of the Methanol Group at C-3
The hydroxymethyl group at position 3 is typically introduced or retained through:
Reduction of corresponding aldehydes or esters : For example, selective reduction of a 3-formyl or 3-carboxylate pyrrolidine intermediate to the primary alcohol.
Use of protected hydroxymethyl intermediates : Protection/deprotection strategies ensure the hydroxymethyl group survives subsequent transformations.
Detailed Synthetic Example from Patent Literature
A representative preparation method is adapted from European patent EP1928840B1 and related patent applications, which describe the preparation of pyrazole-substituted pyrrolidine derivatives with detailed synthetic steps. The key steps include:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of (3S,4R)-pyrrolidine intermediate with protected hydroxymethyl group | Starting from chiral amino alcohols or via asymmetric synthesis | Ensures stereochemical integrity |
| 2 | Halogenation at C-4 to form 4-bromo-pyrrolidine derivative | NBS or related brominating agents | Prepares for cross-coupling |
| 3 | Suzuki-Miyaura coupling with 1-methyl-1H-pyrazol-4-yl boronic acid | Pd catalyst, base, solvent (e.g., Pd(PPh3)4, K2CO3, dioxane/water) | Efficient C-C bond formation |
| 4 | Deprotection and reduction to expose hydroxymethyl group | Hydrogenation or selective reduction | Final functional group installation |
This method yields the target compound with high stereochemical purity and good overall yield.
Comparative Data Table of Preparation Methods
| Method | Key Intermediate | Coupling Strategy | Stereocontrol | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Chiral pool + Suzuki coupling | 4-bromo-(3S,4R)-pyrrolidine derivative | Suzuki-Miyaura cross-coupling with pyrazolyl boronic acid | High (from chiral starting materials) | 60-80% overall | High stereoselectivity, scalable | Requires chiral precursors |
| Asymmetric catalysis + nucleophilic substitution | Prochiral pyrrolidine precursors | Nucleophilic substitution with pyrazole derivatives | Moderate to high | 50-70% | Avoids chiral pool, flexible | Catalyst cost, optimization needed |
| Resolution of racemic mixture + functionalization | Racemic pyrrolidine | Resolution by crystallization or chromatography | Moderate (depends on resolution) | Variable | Uses racemic starting materials | Wasteful, lower efficiency |
Research Findings and Optimization Notes
- Stereochemical integrity is critical; methods employing chiral pool synthesis or asymmetric catalysis provide superior enantiomeric excess.
- Suzuki-Miyaura coupling is the preferred method for introducing the pyrazolyl substituent due to its mild conditions and tolerance of functional groups.
- Protecting groups for the hydroxymethyl moiety improve yields by preventing side reactions during coupling.
- Solvent choice and catalyst loading significantly affect coupling efficiency; dioxane/water mixtures with Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used.
- Recent improvements focus on greener solvents and lower catalyst loadings to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups onto the pyrazole ring.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. [(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds can disrupt cancer cell signaling pathways, leading to reduced proliferation and increased cell death .
-
Neurological Disorders
- The compound's structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. Studies have shown that pyrazole derivatives can modulate neurotransmitter systems, particularly GABAergic and glutamatergic pathways. This modulation may help in developing treatments for conditions such as anxiety and depression .
- Anti-inflammatory Effects
Case Study 1: Anticancer Research
A recent study evaluated the effects of [(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
In an animal model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid-beta plaque formation. This suggests its potential as a neuroprotective agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of [(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural Analog: [1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol
- Molecular Formula : C₁₆H₁₅N₃O
- Key Differences: Substituents: Features a pyridinyl group at the 3-position and a 4-methylphenyl group at the 1-position of the pyrazole ring, compared to the target compound’s pyrrolidine backbone. Applications: Pyridine-containing analogs are often explored as kinase inhibitors due to their ability to form hydrogen bonds with active-site residues .
Structural Analog: [(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]methanol Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNO (hydrochloride salt)
- Key Differences :
- Substituents : Replaces the pyrazole group with a 3-methylphenyl ring on the pyrrolidine.
- Stereochemical Impact : The (3S,4R) configuration is retained, but the absence of the pyrazole alters electronic and steric profiles, which may affect receptor binding.
- Salt Form : The hydrochloride salt improves solubility, a common strategy for enhancing bioavailability in drug development .
Structural Analog: (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol
- Molecular Formula : C₁₁H₁₂N₂O
- Key Differences: Backbone Simplicity: Lacks the pyrrolidine ring, simplifying the structure to a pyrazole-methanol derivative. Functional Groups: The phenyl group at the 3-position may confer π-π stacking interactions in biological targets, contrasting with the target compound’s pyrrolidine-mediated conformational rigidity.
Comparative Analysis of Key Properties
Physicochemical Properties
Spectroscopic Data
- Target Compound: Expected ^1H-NMR signals include δ 1.8–2.5 (pyrrolidine protons), δ 3.5–3.7 (methanol -CH₂OH), and δ 7.5–7.7 (pyrazole protons) .
- Analog from : Pyrazole-thiophene hybrids (e.g., compound 7b) show IR peaks at 1720 cm⁻¹ (C=O) and ^13C-NMR signals at δ 185.0 (carbonyl), absent in the target compound .
Biological Activity
Overview
[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol is a chiral compound notable for its structural complexity, which includes a pyrrolidine ring and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets that can modulate enzyme activity and receptor binding.
The biological activity of [(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol is primarily attributed to its interaction with specific enzymes and receptors. The pyrazole moiety is known for binding to targets involved in various signaling pathways, while the pyrrolidine ring enhances the binding affinity and specificity of the compound. This dual functionality suggests a potential for therapeutic applications in areas such as oncology and inflammation.
Antitumor Activity
Research indicates that pyrazole derivatives, including [(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol, exhibit significant antitumor activities. They have been reported to inhibit key kinases such as BRAF(V600E) and EGFR, which are critical in cancer cell proliferation . In studies focusing on structure-activity relationships (SAR), compounds with similar structures demonstrated promising results in inhibiting tumor growth.
Anti-inflammatory Properties
The compound has also shown potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. For instance, compounds in this class have been evaluated for their ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), showcasing their role in modulating immune responses .
Antibacterial and Antifungal Activities
In addition to antitumor and anti-inflammatory properties, pyrazole derivatives have demonstrated antibacterial and antifungal activities. Studies have reported that certain pyrazole-based compounds effectively inhibit the growth of various pathogenic fungi and bacteria, making them candidates for further development as antimicrobial agents .
Case Studies
Several studies have explored the biological activity of related pyrazole compounds:
- Antitumor Activity : A series of 5-phenyl-1H-pyrazole derivatives were synthesized and evaluated for their ability to inhibit BRAF(V600E). These derivatives showed significant potency against this target, indicating a potential pathway for developing new cancer therapies .
- Anti-inflammatory Effects : Research on pyrazole derivatives has highlighted their ability to inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in vitro. This suggests a mechanism by which these compounds could be utilized in treating inflammatory diseases .
- Antimicrobial Properties : A study involving novel pyrazole carboxamide derivatives revealed that several compounds exhibited moderate to excellent antifungal activity against phytopathogenic fungi, outperforming established antifungal agents like boscalid .
Data Tables
Q & A
Q. What are the recommended synthetic routes for [(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol, and how can stereochemical purity be ensured?
The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives and pyrazole-containing precursors. For stereochemical control, chiral resolution or asymmetric catalysis (e.g., using chiral auxiliaries) is critical. Column chromatography with ethyl acetate/hexane (1:4) can purify intermediates . Recrystallization from 2-propanol or methanol is often employed to enhance enantiomeric excess . Structural validation via NMR and X-ray crystallography (using SHELXL ) confirms stereochemistry.
Q. How can the compound’s solubility and stability be optimized for in vitro assays?
Solubility screening in polar aprotic solvents (e.g., DMSO) or aqueous buffers (pH 6–8) is recommended. Stability studies under varying temperatures (4°C to 37°C) and pH conditions (e.g., simulated gastric fluid) should be conducted. Co-solvents like cyclodextrins or PEG-based formulations can improve aqueous solubility . Monitor degradation via HPLC-MS over 24–72 hours .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : Use -, -, and 2D-COSY to resolve pyrrolidine and pyrazole protons.
- X-ray crystallography : SHELXL refinement (with high-resolution data) confirms absolute configuration and hydrogen-bonding networks .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?
Molecular docking (AutoDock Vina or Glide) with validated protocols (RMSD ≤ 2 Å) identifies potential targets, such as TRKA kinase . Parameterize force fields (e.g., OPLS4) to account for pyrrolidine ring flexibility and pyrazole π-π interactions. Free energy perturbation (FEP) or MM-GBSA calculations refine binding affinity predictions .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Assay validation : Cross-validate results in orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
- Structural analogs : Compare activity of stereoisomers (e.g., (3R,4S) vs. (3S,4R)) to isolate stereospecific effects .
Q. How can SHELX programs improve crystallographic refinement for derivatives of this compound?
SHELXL’s constraints (e.g., DFIX for bond lengths) and TWIN commands resolve disorder in the pyrrolidine ring or pyrazole moiety. For high-throughput phasing, SHELXC/D/E pipelines are robust for low-resolution data . Use the SQUEEZE tool to model solvent-accessible voids in crystal lattices .
Q. What are the challenges in functionalizing the pyrazole ring without destabilizing the pyrrolidine scaffold?
Electrophilic substitution at the pyrazole 4-position often requires mild conditions (e.g., Pd-catalyzed cross-coupling at 50–80°C) to preserve stereochemistry . Protect the methanol group with tert-butyldimethylsilyl (TBS) ethers during reactions . Monitor regioselectivity via NMR if fluorinated reagents are used .
Methodological Notes
- Contradictions : While SHELX is widely used for small-molecule refinement , alternative programs (e.g., PHENIX) may better handle severe anisotropy in certain derivatives.
- Synthesis : and provide scalable protocols, but yields may vary with steric bulk on the pyrazole ring.
- Safety : The compound’s analogs show potential aquatic toxicity; follow EPA guidelines for disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
